

crystal structure of 4,6-Dichlororesorcinol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichlororesorcinol

Cat. No.: B044097

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of **4,6-Dichlororesorcinol**

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's bulk properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and key intermediates, a thorough understanding of the solid-state structure is paramount for robust drug development and manufacturing. This guide provides a comprehensive technical overview of **4,6-dichlororesorcinol**, a chlorinated aromatic diol. While a definitive single-crystal structure has not been widely reported in publicly accessible databases as of this writing, this document outlines the authoritative methodologies for its determination. We will detail the necessary experimental protocols, from crystal growth to X-ray diffraction analysis, and explore the anticipated intermolecular interactions that govern its crystal packing. This paper serves as both a summary of known properties and a practical guide for researchers undertaking the crystallographic characterization of this compound.

Introduction to 4,6-Dichlororesorcinol

4,6-Dichlororesorcinol (CAS No. 137-19-9) is a substituted aromatic compound belonging to the resorcinol family, characterized by a benzene ring with two hydroxyl groups at positions 1 and 3, and two chlorine atoms at positions 4 and 6. Its molecular structure, featuring both hydrogen bond donors (-OH) and acceptors (-OH, -Cl), suggests a high potential for forming robust and intricate crystalline networks. Such interactions are fundamental to the field of crystal engineering, where understanding and controlling them allows for the design of materials with tailored properties. In the pharmaceutical context, unforeseen polymorphic

transitions—different crystal structures of the same molecule—can drastically alter a drug's performance and regulatory standing. Therefore, the foundational step of determining the primary crystal structure is a non-negotiable aspect of chemical development.

Physicochemical Properties

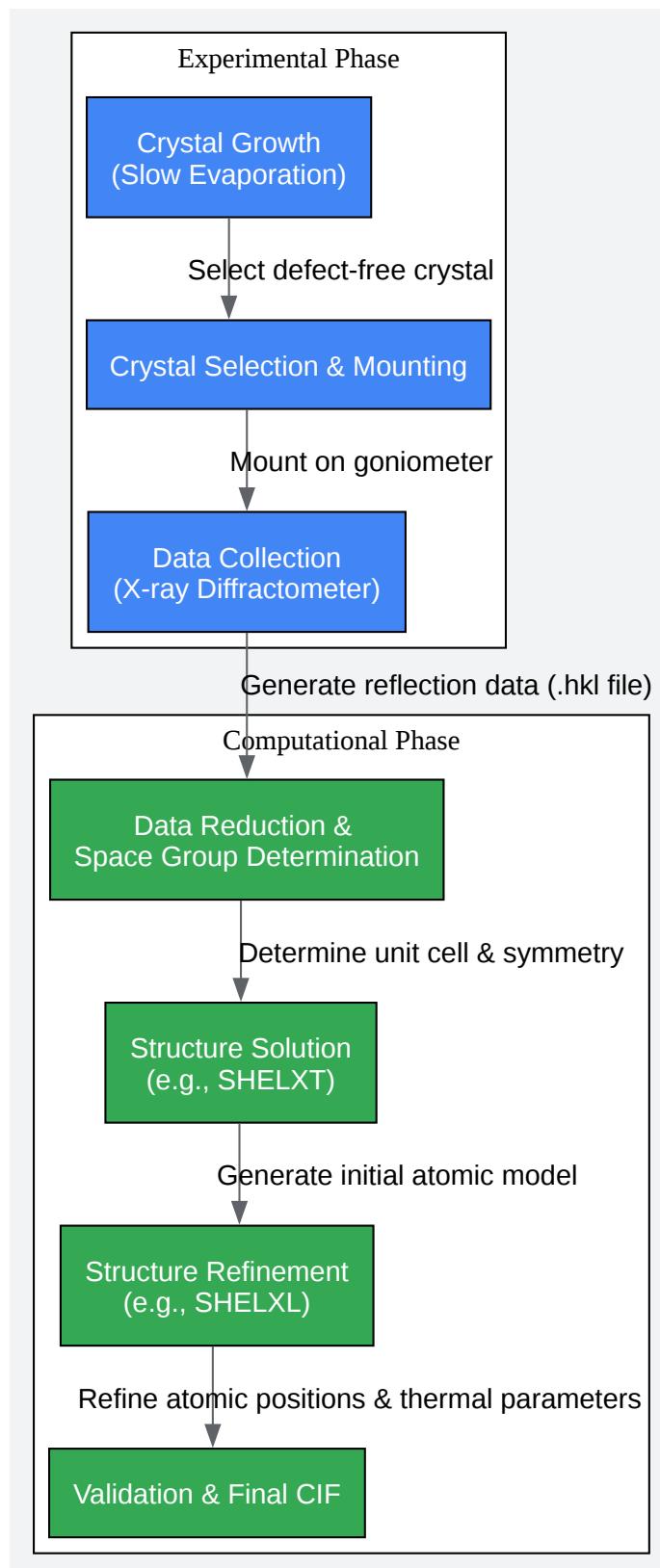
A summary of the key properties of **4,6-dichlororesorcinol** is essential for designing crystallization experiments. The choice of solvent, for instance, is directly informed by its solubility profile.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ Cl ₂ O ₂	
Molecular Weight	179.00 g/mol	
Appearance	White to pale yellow crystalline solid	
Melting Point	104-106 °C	
Boiling Point	254 °C	
Water Solubility	Soluble	
Other Solubilities	Slightly soluble in DMSO and Methanol	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	2	

Experimental Determination of the Crystal Structure

The definitive method for elucidating the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). This process requires the initial growth of high-quality, single crystals, which can then be analyzed to produce a three-dimensional model of the molecular and packing structure.

Protocol for Single Crystal Growth


The primary challenge in SC-XRD is often the cultivation of a suitable crystal. The goal is to produce a single, defect-free crystal of adequate size (typically 0.1-0.4 mm in each dimension). Given the properties of **4,6-dichlororesorcinol**, the slow evaporation technique is a logical starting point. This method was successfully used to grow crystals of the structurally similar compound 4-amino-2,6-dichlorophenol.

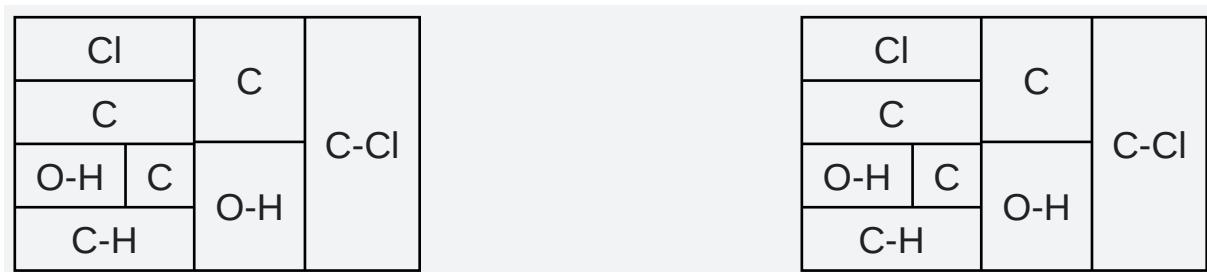
Step-by-Step Protocol: Slow Evaporation

- Solvent Selection: Based on known solubility data, select a suitable solvent. Methanol is a strong candidate due to its moderate volatility and the compound's slight solubility.
- Solution Preparation: Prepare a near-saturated solution of **4,6-dichlororesorcinol** (e.g., 97% purity or higher) in the chosen solvent at room temperature. Ensure the solute is fully dissolved, using gentle warming if necessary, and then allowing it to cool.
- Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline powder.
- Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation, which is crucial for promoting slow, ordered crystal growth rather than rapid precipitation.
- Isolation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. Monitor periodically for the formation of well-defined, transparent crystals.
- Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop and dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal is obtained, the SC-XRD experiment can proceed. This workflow is the gold standard for unambiguous structure determination.

[Click to download full resolution via product page](#)


Caption: Workflow for Single-Crystal X-ray Diffraction.

The process begins with growing and selecting a high-quality crystal. This crystal is then exposed to an X-ray beam in a diffractometer, which generates a unique diffraction pattern. This pattern is computationally processed to solve the crystallographic phase problem, yielding an initial model of the electron density. Finally, this model is refined to pinpoint atomic positions with high precision, resulting in a complete and validated crystal structure in the standard Crystallographic Information File (CIF) format. Programs like SHELXT for structure solution and SHELXL for refinement are industry-standard tools for this process.

Predicted Intermolecular Interactions and Crystal Packing

The molecular structure of **4,6-dichlororesorcinol** allows for a predictive analysis of the non-covalent interactions that will likely dictate its crystal packing. These interactions are critical for the thermodynamic stability of the crystal lattice.

- Hydrogen Bonding: This is expected to be the dominant and most influential interaction. The two hydroxyl (-OH) groups are excellent hydrogen bond donors and can also act as acceptors. This will likely lead to the formation of robust synthons, such as chains or rings of molecules linked by O-H...O bonds.
- Halogen Bonding: The chlorine atoms can act as weak Lewis bases, potentially participating in Cl...Cl or C-H...Cl interactions, which would further stabilize the crystal packing.
- π - π Stacking: The aromatic nature of the benzene ring allows for stacking interactions between adjacent molecules, contributing to the overall cohesive energy of the crystal.

[Click to download full resolution via product page](#)

Caption: Potential intermolecular interactions in **4,6-dichlororesorcinol**.

Polymorphism: A Critical Consideration

Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure. Different polymorphs can have dramatically different physical properties, making a thorough polymorph screen an essential part of drug development to identify the most stable and suitable form. Studies on other dichlorinated aromatic compounds have revealed the existence of multiple polymorphic forms, suggesting that **4,6-dichlororesorcinol** may also exhibit this behavior.

A systematic polymorph screen is the established method to discover and characterize potential polymorphs.

Protocol: Comprehensive Polymorphism Screen

- Objective: To discover all accessible crystalline forms of **4,6-dichlororesorcinol** under a wide range of thermodynamic and kinetic conditions.
- Methodology: A matrix of crystallization experiments should be designed, varying solvents, saturation levels, and temperatures.
- Analysis: Each solid sample produced must be analyzed, primarily by Powder X-ray Diffraction (PXRD), to identify its crystalline form. Unique PXRD patterns indicate the discovery of a new polymorph.

Crystallization Method	Solvents (by Polarity)	Conditions
Slow Evaporation	Heptane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Water	Ambient Temperature
Cooling Crystallization	Saturated solutions at 50°C cooled to 5°C	Various cooling rates (e.g., 1°C/min, 1°C/hr)
Anti-Solvent Addition	Solution in a good solvent (e.g., Methanol) with addition of a poor solvent (e.g., Heptane)	Rapid and slow addition
Slurry Conversion	Suspension of the solid in various solvents	Stirring at ambient and elevated (e.g., 40°C) temperatures for 1-2 weeks

Conclusion

While the definitive crystal structure of **4,6-dichlororesorcinol** is not yet a matter of public record, this guide provides the complete scientific framework for its determination and analysis. The molecular features of this compound—specifically its capacity for strong hydrogen bonding—suggest that it will form a stable and well-ordered crystalline lattice. The protocols detailed herein for crystal growth, SC-XRD analysis, and polymorphism screening represent the authoritative approach to fully characterizing its solid-state properties. For any organization involved in the research or development of **4,6-dichlororesorcinol**, undertaking these crystallographic studies is a critical step to ensure product consistency, stability, and performance, thereby mitigating significant risks in later-stage development.

References

- Title: Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology
Source: Pharmaceutical Technology URL:[Link]
- Title: SHELXT – Integrated space-group and crystal-structure determination Source:
International Union of Crystallography (IUCr) URL:[Link]
- Title: Polymorph Screening Methods - Pharmaceutical Networking Source: Pharmaceutical
Networking URL:[Link]

- Title: Polymorph screening in pharmaceutical development Source: European Pharmaceutical Review URL:[Link]
- Title: The SHELX package - MIT OpenCourseWare Source: MIT OpenCourseWare URL: [Link]
- Title: Crystal structure refinement with SHELXL - PMC Source: National Institutes of Health (NIH) URL:[Link]
- Title: The Relevance Of Polymorph Screening In The Pharmaceutical Industry Source: Pharmaceutical Online URL:[Link]
- Title: User guide to crystal structure refinement with SHELXL Source: Reza L
- Title: A Guide to Using the SHELXTL Crystallographic Software Package Source: University of Illinois URL:[Link]
- Title: A Practical Guide to Pharmaceutical Polymorph Screening & Selection Source: ResearchG
- Title: Small Molecule X-Ray Crystallography, Theory and Workflow Source: ResearchG
- Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC Source: National Institutes of Health (NIH) URL:[Link]
- Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics Source: ACS Public
- Title: 4,6-Dichloro-5-Nitrobenzofuran: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles Source: MDPI URL:[Link]
- To cite this document: BenchChem. [crystal structure of 4,6-Dichlororesorcinol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044097#crystal-structure-of-4-6-dichlororesorcinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com